molecular formula C10H22N2 B2958887 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS No. 14691-88-4; 40327-96-6

4-Amino-1,2,2,6,6-pentamethylpiperidine

Cat. No. B2958887
M. Wt: 170.3
InChI Key: CGXOAAMIQPDTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,2,2,6,6-pentamethylpiperidine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1,2,2,6,6-pentamethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1,2,2,6,6-pentamethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXOAAMIQPDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960968
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,2,6,6-pentamethylpiperidine

CAS RN

40553-78-4, 40327-96-6
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,2,6,6-pentamethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

750 parts of 4-benzoylamino-1,2,2,6,6-pentamethyl piperidine are dissolved in 1000 parts of concentrated hydrochloric acid and the resulting solution is boiled under reflux for 10 hours. After cooling, sodium hydroxide is added until an alkaline reaction is obtained and the mixture is repeatedly extracted with methylene chloride. The residue obtained after removal of the methylene chloride by evaporation is distilled in vacuo, 300 parts of 1,2,2,6,6-pentamethyl-4-aminopiperidine boiling at 98° C./15 Torr distilling over.
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Synthesis routes and methods II

Procedure details

The procedure described in Preparation 1(a) was repeated, but using as starting materials 1,2,2,6,6-pentamethyl-4-piperidone and ammonia, to give the title compound, boiling at 76°-79.5° C./5 mmHg (667 Pascals).
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Synthesis routes and methods III

Procedure details

750 Parts of 4-benzoylamino-1,2,2,6,6-pentamethylpiperidine are dissolved in 1000 parts of concentrated hydrochloric acid and the solution is boiled under reflux for 10 hours. Sodium hydroxide solution is added after cooling until the reaction is alkaline, and the mixture is repeatedly extracted with methylene chloride. The residue left after evaporation of methylene chloride is distilled under vacuum; 300 parts of 1,2,2,6,6-pentamethyl-4-amino-piperidine boiling at 98° C./15 Torr are thereby distilled over.
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